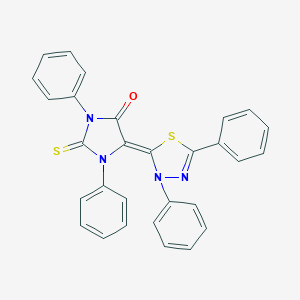![molecular formula C21H20Cl2N2O2 B283181 N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283181.png)
N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine, also known as JNJ-31020028, is a small molecule antagonist of the orexin-2 receptor (OX2R). Orexin-2 receptors are G protein-coupled receptors that are involved in the regulation of wakefulness and arousal. JNJ-31020028 has been studied for its potential therapeutic applications in sleep disorders and addiction.
作用機序
N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine is a selective antagonist of the orexin-2 receptor (OX2R). Orexin-2 receptors are primarily expressed in the brain and are involved in the regulation of wakefulness and arousal. By blocking the activity of OX2R, N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine can promote sleep and reduce wakefulness.
Biochemical and Physiological Effects:
N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been shown to increase sleep time and improve sleep quality in animal models. The compound has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been shown to have anxiolytic effects in animal models of anxiety.
実験室実験の利点と制限
N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has advantages and limitations for use in lab experiments. The compound is selective for the orexin-2 receptor, which allows for specific targeting of this receptor in studies. However, N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has a relatively short half-life, which can make dosing and timing of experiments challenging.
将来の方向性
There are several potential future directions for research on N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine. One area of interest is the potential use of the compound in the treatment of sleep disorders, such as insomnia. Another area of interest is the potential use of N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine in the treatment of addiction, particularly for reducing drug-seeking behavior. Further studies are needed to fully understand the potential therapeutic applications of N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine and to determine the optimal dosing and timing for these applications.
合成法
The synthesis of N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been described in the literature. The compound can be prepared by reacting 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde with 2-pyridinemethanamine in the presence of a reducing agent and a catalyst.
科学的研究の応用
N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been studied for its potential therapeutic applications in sleep disorders and addiction. In preclinical studies, N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been shown to increase sleep time and improve sleep quality in animal models. The compound has also been studied for its potential to reduce drug-seeking behavior in animal models of addiction.
特性
分子式 |
C21H20Cl2N2O2 |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
1-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C21H20Cl2N2O2/c1-26-21-10-15(12-24-13-18-4-2-3-9-25-18)5-8-20(21)27-14-16-6-7-17(22)11-19(16)23/h2-11,24H,12-14H2,1H3 |
InChIキー |
JJKQQRKSCKAEBE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B283102.png)
![3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283103.png)
![1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283105.png)
![3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283106.png)
![Methyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283108.png)
![Ethyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283109.png)
![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283110.png)
![7-Anilino-1-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B283113.png)
![2-(4-Methylphenylazo)-3-(2-thienyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylic acid ethyl ester](/img/structure/B283115.png)
![2-(Phenylazo)-3-(2-naphthyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylic acid ethyl ester](/img/structure/B283116.png)
![7-(4-methoxybenzylidene)-8-oxo-N,1,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B283120.png)